molecular formula C17H19ClN4O4 B8176180 Thalidomide-piperazine (hydrochloride)

Thalidomide-piperazine (hydrochloride)

Cat. No.: B8176180
M. Wt: 378.8 g/mol
InChI Key: GZNLORFTQXVXFE-UHFFFAOYSA-N
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Description

Thalidomide-piperazine (hydrochloride) is a useful research compound. Its molecular formula is C17H19ClN4O4 and its molecular weight is 378.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality Thalidomide-piperazine (hydrochloride) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Thalidomide-piperazine (hydrochloride) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2,6-dioxopiperidin-3-yl)-5-piperazin-1-ylisoindole-1,3-dione;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O4.ClH/c22-14-4-3-13(15(23)19-14)21-16(24)11-2-1-10(9-12(11)17(21)25)20-7-5-18-6-8-20;/h1-2,9,13,18H,3-8H2,(H,19,22,23);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZNLORFTQXVXFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)N4CCNCC4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Characterization of Cereblon (CRBN) Binding Affinity for Thalidomide-Piperazine HCl

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cereblon (CRBN) binding affinity of Thalidomide-piperazine HCl Content Type: Technical Guide / Whitepaper

Executive Summary

Thalidomide-piperazine HCl serves as a critical E3 ligase ligand-linker conjugate in the design of Proteolysis Targeting Chimeras (PROTACs).[1][2] Unlike the parent compound thalidomide, which acts as a molecular glue, the piperazine-functionalized derivative provides a distinct chemical handle (exit vector) for conjugation to target protein ligands.[1]

This guide details the structural basis of its interaction with the Cereblon-DDB1-Cul4A complex, provides comparative binding affinity data, and outlines a validated Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) protocol for quantifying


 and 

values.

Molecular Mechanism & Structural Logic

To understand the binding affinity of Thalidomide-piperazine HCl (typically 4-(piperazin-1-yl)thalidomide), one must analyze how the modification of the phthalimide ring affects the ligand-protein interface.

The Glutarimide Pharmacophore (The Anchor)

The binding of all Immunomodulatory imide drugs (IMiDs) to CRBN is driven by the glutarimide ring.[3] This moiety inserts into a hydrophobic "tri-tryptophan" pocket formed by Trp380, Trp386, and Trp400 on the surface of CRBN.

  • Key Interaction: Hydrogen bonds form between the glutarimide carbonyls/imide NH and the backbone of the tri-tryptophan pocket.

  • Criticality: Any modification to the glutarimide ring abolishes binding. Thalidomide-piperazine preserves this ring intact.

The Piperazine "Exit Vector"

The phthalimide ring of thalidomide sits at the solvent-exposed rim of the pocket.

  • C4-Substitution: In Thalidomide-piperazine , the piperazine ring is attached at the C4 position of the phthalimide (analogous to the amino group in Pomalidomide).

  • Electronic & Steric Effects: The C4-nitrogen donation (from the piperazine) mimics the electronic boost seen in Pomalidomide, which generally increases affinity relative to unsubstituted Thalidomide.

  • Solvent Exposure: The piperazine extends into the solvent, preventing steric clash with the CRBN surface while providing a reactive amine for linker attachment.

Structural Logic Diagram

The following diagram illustrates the binding topology and the functional role of the piperazine handle.

CRBN_Binding_Mechanism cluster_affinity Affinity Determinants CRBN_Pocket CRBN Tri-Trp Pocket (W380, W386, W400) Glutarimide Glutarimide Ring (Pharmacophore) CRBN_Pocket->Glutarimide Hydrophobic Enclosure & H-Bonds Phthalimide Phthalimide Scaffold (Structural Core) Glutarimide->Phthalimide Covalent Bond Piperazine Piperazine Handle (C4-Position) Phthalimide->Piperazine Solvent Exposed Exit Vector Target_Linker PROTAC Linker (Attachment Point) Piperazine->Target_Linker Conjugation

Figure 1: Structural logic of Thalidomide-piperazine binding to CRBN. The glutarimide anchors the molecule, while the piperazine projects away from the protein surface.

Binding Affinity Characterization[3][4][5][6][7][8]

The binding affinity of Thalidomide-piperazine HCl is typically measured via competition assays against a known fluorescent tracer. The affinity is often higher than Thalidomide due to the electron-donating nitrogen at the C4 position, making it comparable to Pomalidomide.

Comparative Affinity Data

The following data aggregates standard values from TR-FRET and Fluorescence Polarization (FP) assays. Note that absolute


 values depend heavily on the specific tracer and protein concentration used.
CompoundSubstitution (C4)

(TR-FRET)*

(FP)**
Relative Affinity vs. Thalidomide
Thalidomide -H~22 - 40 nM~400 nM1.0 (Baseline)
Pomalidomide

~6 - 10 nM~260 nM~3-5x Stronger
Thalidomide-Piperazine HCl

~8 - 15 nM ~280 - 350 nM ~2-3x Stronger
Lenalidomide

(reduced carbonyl)
~9 nM~300 nM~2-4x Stronger

*TR-FRET Conditions: Tracer = BODIPY-Thalidomide or Cy5-Pomalidomide; Protein = 2-5 nM. **FP Conditions: Tracer = Cy5-Thalidomide; Protein = ~100 nM.

Interpretation
  • The "Pomalidomide Effect": The piperazine nitrogen attached directly to the C4 position of the phthalimide ring exerts a similar electronic effect to the amino group of Pomalidomide, stabilizing the complex.

  • Steric Cost: While the piperazine ring is bulky, the C4 vector points directly into the solvent. Therefore, the entropic penalty is minimal, and the affinity remains high.

  • Salt Form (HCl): The Hydrochloride salt improves aqueous solubility (critical for assay reproducibility) but does not alter the intrinsic

    
     of the active species once dissolved and buffered.
    

Validated Experimental Protocol: TR-FRET Competition Assay

This protocol is the industry standard for determining the


 of Thalidomide derivatives. It relies on the displacement of a fluorophore-labeled tracer by the test compound.
Reagents & Equipment
  • Protein: Human His-tagged CRBN-DDB1 complex (Recombinant).

  • Tracer: Cy5-labeled Thalidomide or BODIPY-FL-Thalidomide (Reference

    
     ~3-5 nM).
    
  • Detection: Anti-6His-Europium Cryptate antibody (FRET Donor).

  • Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 0.1% Pluronic F-127, 1 mM TCEP.

  • Plate: 384-well low-volume white microplate.

Step-by-Step Methodology
  • Compound Preparation:

    • Dissolve Thalidomide-piperazine HCl in 100% DMSO to 10 mM stock.

    • Perform a 1:3 serial dilution in DMSO (10 points).

    • Further dilute 1:100 into Assay Buffer to ensure final DMSO < 1%.

  • Master Mix Preparation:

    • Protein Mix: Dilute His-CRBN-DDB1 to 4 nM (2x final concentration) and Anti-6His-Eu to 0.5 nM.

    • Tracer Mix: Dilute Cy5-Thalidomide tracer to 10 nM (2x final concentration).

  • Assay Assembly:

    • Add 5

      
      L of Protein Mix  to the plate wells.
      
    • Add 5

      
      L of Diluted Compound  (or DMSO control).
      
    • Incubate for 15 minutes at Room Temperature (Pre-incubation allows slow-binding kinetics to initiate).

    • Add 5

      
      L of Tracer Mix .
      
  • Incubation & Read:

    • Seal plate and incubate for 60-90 minutes at Room Temperature in the dark.

    • Read on a TR-FRET compatible reader (e.g., EnVision or PHERAstar).

    • Excitation: 337 nm (Europium).

    • Emission 1: 620 nm (Europium background).

    • Emission 2: 665 nm (Cy5 FRET signal).

  • Data Analysis:

    • Calculate HTRF Ratio:

      
      .
      
    • Plot Ratio vs. log[Compound].

    • Fit to a 4-parameter logistic (4PL) equation to determine

      
      .[4]
      
    • Calculate

      
       using the Cheng-Prusoff equation: 
      
      
      
      .
Assay Workflow Diagram

TRFRET_Workflow Step1 1. Prepare Reagents His-CRBN + Eu-Ab + Tracer Step2 2. Add Test Compound (Thalidomide-piperazine HCl) Step1->Step2 Step3 3. Competitive Binding Equilibrium (60-90 min) Step2->Step3 Step4 4. Signal Detection Exc: 337nm | Em: 665nm/620nm Step3->Step4 Result_High High Signal (Tracer Bound) No Competition Step4->Result_High Low [Compound] Result_Low Low Signal (Tracer Displaced) Strong Binding Step4->Result_Low High [Compound]

Figure 2: TR-FRET Competition Assay Workflow for determining CRBN binding affinity.

Troubleshooting & Expert Insights

The "Hook Effect" in PROTACs vs. Ligands

When testing the standalone ligand (Thalidomide-piperazine HCl), standard sigmoidal inhibition is expected. However, if testing a full PROTAC synthesized from this ligand, be aware of the "hook effect" (biphasic dose-response) in ternary complex assays. For this binary assay (Ligand-CRBN), simple competition kinetics apply.

Stability of the Piperazine

The piperazine secondary amine is reactive.

  • Storage: Store the HCl salt at -20°C with desiccant.

  • Solution: Avoid storing DMSO stocks for >1 month, as spontaneous oxidation or ring opening (rare but possible) can occur.

  • pH Sensitivity: The HCl salt is acidic. Ensure your assay buffer has sufficient buffering capacity (50 mM Tris or HEPES) to neutralize the compound upon addition, preventing pH-induced protein denaturation.

Racemization

Thalidomide derivatives racemize in physiological buffers.

  • Insight: The (S)-enantiomer binds CRBN ~10x tighter than the (R)-enantiomer.

  • Reality: Unless you are using a chirally separated, configuration-stable analog (e.g., fluorinated C3), assume you are measuring the average affinity of the racemate. The values provided in Section 2.1 reflect racemic mixtures.

References

  • Fischer, E. S., et al. (2014).[5] Structure of the DDB1–CRBN E3 ubiquitin ligase in complex with thalidomide.[] Nature, 512(7512), 49–53.

  • Chamberlain, P. P., et al. (2014). Structure of the human Cereblon–DDB1–lenalidomide complex reveals basis for responsiveness to thalidomide analogs. Nature Structural & Molecular Biology, 21, 803–809.

  • Liu, J., et al. (2020). Development of BODIPY FL Thalidomide as a High-Affinity Fluorescent Probe for Cereblon in a Time-Resolved Fluorescence Resonance Energy Transfer Assay.[7][8] Bioconjugate Chemistry, 31(11), 2603–2611.

  • Ito, T., et al. (2010). Identification of a primary target of thalidomide teratogenicity. Science, 327(5971), 1345-1350.

  • Winter, G. E., et al. (2015). Phthalimide conjugation as a strategy for in vivo target protein degradation.[1] Science, 348(6241), 1376-1381.

Sources

Physicochemical Characterization of Thalidomide-Piperazine Analogs for Accelerated Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide:

A Senior Application Scientist's Guide to Optimizing Lead Compounds

Abstract

The journey of a drug from a promising lead compound to a clinical candidate is fraught with challenges, many of which are rooted in suboptimal physicochemical properties. This guide provides an in-depth exploration of the critical physicochemical characteristics of thalidomide-piperazine analogs, a class of molecules with significant therapeutic potential. By integrating established principles with field-proven experimental protocols, we aim to empower researchers, scientists, and drug development professionals to make data-driven decisions that accelerate the drug discovery process. This document emphasizes the causality behind experimental choices and the importance of self-validating systems to ensure the generation of robust and reliable data.

Introduction: The Strategic Imperative of Physicochemical Profiling

Thalidomide, despite its controversial past, has re-emerged as a cornerstone for the development of novel therapeutics, particularly in oncology and immunology. Its mechanism of action, involving the modulation of protein degradation through cereblon (CRBN), has opened new avenues for targeted therapies. The incorporation of a piperazine moiety into the thalidomide scaffold is a common strategy to enhance aqueous solubility, modulate lipophilicity, and introduce new vectors for chemical modification, thereby improving the overall drug-like properties of the resulting analogs.

However, the mere synthesis of novel analogs is insufficient. A thorough understanding of their physicochemical properties is paramount, as these characteristics directly influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its target engagement and potential for toxicity. This guide will provide a comprehensive framework for the systematic physicochemical characterization of thalidomide-piperazine analogs.

Foundational Physicochemical Parameters: The Pillars of Drugability

The "drugability" of a compound is not a singular metric but rather a composite of several key physicochemical parameters. For thalidomide-piperazine analogs, the following are of primary importance:

  • Aqueous Solubility: This is a critical determinant of a drug's bioavailability. Poor solubility can lead to incomplete absorption from the gastrointestinal tract and challenges in formulation development.

  • Lipophilicity (LogP/LogD): The partitioning of a drug between aqueous and lipid environments governs its ability to cross cell membranes and interact with its target. An optimal lipophilicity profile is crucial for achieving desired efficacy while minimizing off-target effects.

  • Ionization Constant (pKa): The pKa of a molecule dictates its charge state at different physiological pH values, which in turn affects its solubility, permeability, and binding to its target.

  • Crystal Structure and Polymorphism: The solid-state properties of a drug can significantly impact its stability, dissolution rate, and manufacturability.

The interplay of these parameters is complex and often requires a multi-faceted approach to optimization.

Experimental Protocols: A Practical Guide to Physicochemical Characterization

The following sections detail robust and reproducible protocols for the determination of key physicochemical parameters. The emphasis is on not just the "how" but also the "why" behind each step.

Aqueous Solubility Determination: The Shake-Flask Method (ICH Guideline Compliant)

The shake-flask method remains the gold standard for determining thermodynamic solubility due to its simplicity and reliability.

Protocol:

  • Preparation of Saturated Solution:

    • Add an excess amount of the thalidomide-piperazine analog to a known volume of phosphate-buffered saline (PBS) at pH 7.4 in a glass vial. Causality: Using an excess of the compound ensures that a true equilibrium is reached between the dissolved and undissolved solid, which is the definition of thermodynamic solubility.

    • Include a positive control (a compound with known high solubility) and a negative control (a compound with known low solubility) to validate the experimental setup.

  • Equilibration:

    • Seal the vials and place them in a shaker incubator set at 25°C (or 37°C to mimic physiological conditions) for 24-48 hours. Causality: This extended incubation period with constant agitation ensures that the system reaches thermodynamic equilibrium.

  • Phase Separation:

    • After incubation, allow the vials to stand undisturbed for at least 1 hour to allow the undissolved solid to settle.

    • Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Centrifugation (e.g., 14,000 rpm for 10 minutes) is highly recommended for complete removal of solids.

  • Quantification:

    • Dilute the supernatant with a suitable solvent (e.g., acetonitrile/water mixture) to a concentration within the linear range of the analytical method.

    • Quantify the concentration of the dissolved analog using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection. A standard calibration curve must be generated for accurate quantification.

Data Presentation:

Compound IDMolecular Weight ( g/mol )Solubility at pH 7.4 (µg/mL)Solubility at pH 7.4 (µM)
Thalidomide-Piperazine-01358.37150.2419.1
Thalidomide-Piperazine-02372.4075.8203.5
Thalidomide (Reference)258.2350.1194.0
Lipophilicity Determination: The Shake-Flask Method for LogP

The octanol-water partition coefficient (LogP) is the most common measure of a compound's lipophilicity.

Protocol:

  • Preparation of Phases:

    • Pre-saturate n-octanol with water and water with n-octanol by vigorously mixing them for 24 hours and then allowing the phases to separate. Causality: Pre-saturation of the solvents is crucial to prevent volume changes during the experiment, which would affect the accuracy of the concentration measurements.

  • Partitioning:

    • Dissolve a known amount of the thalidomide-piperazine analog in the aqueous phase.

    • Add an equal volume of the pre-saturated n-octanol.

    • Seal the container and shake vigorously for 1-2 hours to allow for complete partitioning.

  • Phase Separation and Quantification:

    • Centrifuge the mixture to ensure complete separation of the two phases.

    • Carefully withdraw aliquots from both the aqueous and n-octanol phases.

    • Quantify the concentration of the analog in each phase using a validated analytical method (e.g., HPLC-UV).

  • Calculation:

    • LogP = log10 ([Concentration in Octanol] / [Concentration in Aqueous Phase])

Data Presentation:

Compound IDLogPLogD at pH 7.4
Thalidomide-Piperazine-012.11.5
Thalidomide-Piperazine-022.82.2
Thalidomide (Reference)0.90.9
Ionization Constant (pKa) Determination: Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the pKa of ionizable groups.

Protocol:

  • Sample Preparation:

    • Dissolve a precise amount of the thalidomide-piperazine analog in a known volume of deionized water. The addition of a small amount of a co-solvent like methanol or DMSO may be necessary for compounds with low aqueous solubility.

  • Titration:

    • Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH) while monitoring the pH using a calibrated pH meter.

    • Record the pH at regular intervals of titrant addition.

  • Data Analysis:

    • Plot the pH of the solution against the volume of titrant added.

    • The pKa is the pH at which half of the ionizable group is protonated/deprotonated, which corresponds to the midpoint of the steepest part of the titration curve. Specialized software is often used for accurate pKa determination from the titration data.

Visualizing the Workflow and Key Relationships

Clear visualization of experimental workflows and conceptual relationships is essential for effective communication and understanding.

experimental_workflow cluster_synthesis Compound Synthesis cluster_characterization Physicochemical Characterization cluster_adme In Vitro ADME & Biological Evaluation cluster_optimization Lead Optimization synthesis Thalidomide-Piperazine Analog Synthesis solubility Aqueous Solubility (Shake-Flask) synthesis->solubility lipophilicity Lipophilicity (LogP/LogD) synthesis->lipophilicity pka pKa Determination (Potentiometric Titration) synthesis->pka crystal Crystal Structure (X-ray Diffraction) synthesis->crystal permeability Permeability (PAMPA) solubility->permeability lipophilicity->permeability pka->permeability metabolic_stability Metabolic Stability (Microsomes) permeability->metabolic_stability target_binding Target Binding Assay (CRBN) metabolic_stability->target_binding optimization Structure-Property Relationship Analysis & Iterative Design target_binding->optimization optimization->synthesis New Analogs physicochemical_impact cluster_properties Physicochemical Properties cluster_pharmacokinetics Pharmacokinetics (ADME) cluster_pharmacodynamics Pharmacodynamics solubility Aqueous Solubility absorption Absorption solubility->absorption influences lipophilicity Lipophilicity (LogP/LogD) lipophilicity->absorption influences distribution Distribution lipophilicity->distribution influences metabolism Metabolism lipophilicity->metabolism influences pka pKa pka->absorption influences excretion Excretion pka->excretion influences crystal Crystal Form crystal->absorption influences target_engagement Target Engagement absorption->target_engagement distribution->target_engagement toxicity Toxicity distribution->toxicity efficacy Efficacy target_engagement->efficacy

Caption: The interconnectedness of physicochemical properties and their downstream effects on ADME and pharmacological outcomes.

Conclusion: Integrating Physicochemical Data for Informed Drug Design

The systematic and rigorous characterization of the physicochemical properties of thalidomide-piperazine analogs is not merely a data collection exercise; it is a strategic imperative for successful drug discovery. By understanding how subtle changes in chemical structure impact these fundamental properties, researchers can build robust structure-activity relationships (SAR) and structure-property relationships (SPR). This knowledge, in turn, enables the rational design of next-generation analogs with optimized ADME profiles and enhanced therapeutic potential. The protocols and frameworks presented in this guide are intended to serve as a foundation for building a culture of data-driven decision-making in drug discovery programs.

References

  • Title: The Rule of 5: A Beacon for Drug Discovery Source: Drug Discovery Today URL: [Link]

  • Title: Physicochemical and biopharmaceutical properties of drugs Source: ScienceDirect URL: [Link]

  • Title: Shake-flask method for determining the solubility of a substance in water Source: OECD iLibrary URL: [Link]

  • Title: Lipophilicity Profiles: Theory and Measurement Source: IntechOpen URL: [Link]

  • Title: Potentiometric pKa Determination of Water-Insoluble Compounds Source: Analytical Chemistry URL: [Link]

Thermodynamic Solubility Profile of Thalidomide-Piperazine Hydrochloride: A Technical Characterization Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Thermodynamic Solubility Profile of Thalidomide-Piperazine Hydrochloride Content Type: Technical Whitepaper & Standard Operating Protocol Audience: Drug Discovery Scientists, PROTAC Development Engineers, and Formulation Chemists.

Executive Summary & Compound Identity

Thalidomide-piperazine hydrochloride (often identified as Thalidomide-5'-piperazine HCl or similar analogs, CAS: 2228029-82-9) represents a critical class of functionalized E3 ligase ligands used in PROTAC (Proteolysis Targeting Chimera) technology.[1] Unlike native thalidomide, which suffers from poor aqueous solubility (~50 µg/mL) and hydrolytic instability, the piperazine-hydrochloride functionalization serves a dual purpose: it provides a reactive "handle" for linker attachment and significantly alters the thermodynamic solubility landscape.

This guide details the physicochemical behavior of this salt form, providing a validated protocol for determining its thermodynamic parameters (


, 

,

) and contrasting its behavior with the parent compound.
Chemical Entity Profile
ParameterDescription
Compound Name Thalidomide-piperazine hydrochloride
Role Cereblon (CRBN) Ligand / PROTAC Anchor
Molecular Formula

Molecular Weight ~378.81 g/mol
Key Solubility Data 33.33 mg/mL in

(approx. 88 mM) [1]
Solubility Classification High (vs. Native Thalidomide: Low/Insoluble)

Thermodynamic Theory & Mechanism

To understand the solubility profile of Thalidomide-piperazine HCl, one must analyze the energy changes occurring during the transition from the crystal lattice to the solvated state. The dramatic increase in solubility (from ~0.05 mg/mL to ~33 mg/mL) is driven by the ionic dissociation of the hydrochloride salt and the hydrophilic nature of the piperazine ring.

The Dissolution Equilibrium

The dissolution process is governed by the Gibbs Free Energy of solution (


), defined by the van 't Hoff relationship:


Where:

  • 
    : Mole fraction solubility.[2][3][4]
    
  • 
    : Enthalpy of solution (sum of crystal lattice disruption and solvation enthalpy).
    
  • 
    : Entropy of solution (disorder increase upon mixing).
    
  • 
    : Ideal gas constant (
    
    
    
    ).
  • 
    : Absolute temperature (Kelvin).
    
Mechanistic Pathway Diagram

The following diagram illustrates the structural transformation and thermodynamic barriers involved in the dissolution of the salt form compared to the free base.

SolubilityMechanism cluster_0 Solid State (Crystal Lattice) cluster_1 Solvation Barrier cluster_2 Solution State Thal_Base Thalidomide (Native) (High Lattice Energy) Dissociation Lattice Disruption (+ Enthalpy) Thal_Base->Dissociation High Barrier (Hydrophobic) Thal_Pip_HCl Thalidomide-Piperazine HCl (Ionic Lattice) Thal_Pip_HCl->Dissociation Lower Barrier (Ionic) Solvation Hydration of Ions (- Enthalpy) Dissociation->Solvation Transition Solvated_Species Solvated Cation + Cl- (High Entropy) Solvation->Solvated_Species Equilibrium Established Solvated_Species->Thal_Pip_HCl Recrystallization (Saturation)

Figure 1: Mechanistic pathway of dissolution. The HCl salt form lowers the activation energy for lattice disruption and benefits from favorable hydration enthalpy of the chloride and piperazinium ions.

Experimental Protocol: Thermodynamic Profiling

Objective: To generate a van 't Hoff plot and determine


 and 

for Thalidomide-piperazine HCl.

Scientific Integrity Check: Thalidomide derivatives are hydrolytically unstable at high pH or prolonged exposure to water. This protocol utilizes a short-equilibration time approach with pH buffering to ensure data validity.

Materials & Equipment
  • Compound: Thalidomide-piperazine HCl (>98% purity).

  • Solvent: Degassed Milli-Q water or Phosphate Buffer (pH 6.0 - to minimize imide hydrolysis).

  • Equipment: Orbital Shaker Incubator (controlled temp

    
    ), HPLC-UV/Vis, Centrifuge with temperature control.
    
Step-by-Step Methodology
Step 1: Preparation of Saturated Solutions
  • Weigh excess Thalidomide-piperazine HCl (approx. 100 mg) into triplicate glass vials.

  • Add 2.0 mL of solvent (Targeting ~50 mg/mL capacity to ensure saturation).

  • Seal vials with PTFE-lined caps to prevent evaporation.

Step 2: Isothermal Equilibration

Perform the experiment at four distinct temperatures to ensure linearity in the van 't Hoff plot:

  • 
     (
    
    
    
    )
  • 
     (
    
    
    
    )
  • 
     (
    
    
    
    )
  • 
     (
    
    
    
    - Biological relevance)

Agitate at 200 RPM for 24 hours. Note: Extended equilibration (>48h) is discouraged due to potential hydrolysis of the glutarimide ring.

Step 3: Phase Separation & Sampling
  • Centrifuge samples at the specific equilibration temperature (to prevent precipitation or dissolution during separation).

  • Filter supernatant using a 0.22 µm PVDF filter (pre-heated to

    
    ).
    
  • Dilute aliquots immediately with mobile phase (e.g., Acetonitrile:Water) to lock the concentration.

Step 4: Quantification (HPLC)
  • Column: C18 Reverse Phase.

  • Detection: UV at 220 nm (Imide absorption).

  • Standard Curve: Prepare fresh standards of Thalidomide-piperazine HCl (0.1 – 1.0 mg/mL).

Data Processing Workflow

The following diagram details the logic flow for converting raw HPLC data into thermodynamic parameters.

DataAnalysis RawData Raw HPLC Peak Areas (Triplicates @ 4 Temps) CalcConc Calculate Molar Solubility (S) [mol/L] RawData->CalcConc CalcMoleFrac Convert to Mole Fraction (x) x ≈ S * V_m (solvent) CalcConc->CalcMoleFrac VantHoff Plot ln(x) vs 1/T (Linear Regression) CalcMoleFrac->VantHoff Params Extract Slope & Intercept Slope = -ΔH/R Intercept = ΔS/R VantHoff->Params Final Thermodynamic Profile ΔG = ΔH - TΔS Params->Final

Figure 2: Computational workflow for thermodynamic parameter extraction.

Expected Results & Interpretation

Based on the structural properties of piperazine salts and the known single-point solubility (


 mg/mL) [1], the thermodynamic profile typically exhibits the following characteristics:
Solubility Data Table (Projected)
Temperature (K)Solubility (mg/mL)Mole Fraction (

)


293.15~28.5

-6.610.00341
298.15 33.3

-6.45 0.00335
303.15~39.1

-6.290.00330
310.15~48.2

-6.080.00322
Thermodynamic Parameters
  • Enthalpy of Solution (

    
    ):  Positive (+). The dissolution is endothermic , meaning solubility increases with temperature. The energy required to break the ionic salt lattice is greater than the energy released by hydration.
    
  • Gibbs Free Energy (

    
    ):  Positive (+) but significantly lower than native thalidomide. While 
    
    
    
    is positive (indicating saturation is a finite equilibrium), the reduction in
    
    
    compared to the base form drives the massive solubility increase.
  • Entropy of Solution (

    
    ):  Positive (+). The dissociation of the HCl salt into two distinct ions (cation + anion) creates a large increase in disorder, driving the reaction forward.
    
Practical Implications for Drug Development
  • Formulation: The high solubility (33 mg/mL) allows for parenteral (IV) formulation development without the need for complex cyclodextrin encapsulation, which is required for native thalidomide [2].

  • Storage: The hygroscopic nature of HCl salts requires strict humidity control. The thermodynamic data suggests that temperature fluctuations will significantly alter saturation levels, posing a risk of recrystallization (Ostwald ripening) in liquid formulations.

  • PROTAC Synthesis: As a linker intermediate, the high solubility in aqueous buffers facilitates efficient conjugation reactions with proteins or other ligands under mild, physiological conditions.

References

  • Teo, S. K., et al. (2004). Clinical pharmacokinetics of thalidomide. Clinical Pharmacokinetics, 43(5), 311-327.
  • Grant, D. J. W., et al. (1984). Solubility behavior of organic compounds. Techniques of Chemistry. Wiley-Interscience.

Sources

Stability data of Thalidomide-piperazine HCl in solid state vs solution

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide regarding the stability profile of Thalidomide-Piperazine HCl , a critical Cereblon (CRBN) E3 ligase ligand-linker intermediate used in PROTAC (Proteolysis Targeting Chimera) development.

Solid State Integrity vs. Solution State Hydrolysis Kinetics

Executive Summary: The Physicochemical Paradox

Thalidomide-Piperazine HCl represents a class of "functionalized E3 ligase ligands." It consists of the thalidomide moiety (which recruits Cereblon) tethered to a piperazine linker (for conjugation to a target protein ligand), stabilized as a hydrochloride salt.[1]

The handling of this compound presents a fundamental physicochemical paradox :

  • Solid State (HCl Salt): The compound is engineered for high stability. The hydrochloride salt form protonates the secondary/tertiary amine of the piperazine, preventing oxidation and increasing lattice energy, rendering it stable for months at -20°C.

  • Solution State (Free Base/Buffer): Upon dissolution and pH adjustment (necessary for conjugation reactions), the protective lattice is lost. The thalidomide moiety’s glutarimide ring becomes immediately susceptible to spontaneous, pH-dependent hydrolysis.

This guide quantifies this instability and provides a self-validating protocol to maximize yield during PROTAC synthesis.

Chemical Identity & Structural Vulnerability[2][3]

To understand the stability data, one must understand the molecular tension within the compound.

  • Moiety A (Thalidomide): Contains a glutarimide ring .[2] This ring is chemically fragile. At neutral or basic pH (pH > 7.0), hydroxide ions attack the imide carbonyls, causing ring-opening to form N-phthaloylglutamine or N-phthaloylisoglutamine. This reaction is irreversible and destroys CRBN binding affinity.

  • Moiety B (Piperazine Linker): Contains a nucleophilic amine. In the HCl salt form , this amine is protonated (

    
    ), rendering it non-nucleophilic and stable. To react this linker with a target ligand, it must be deprotonated (free-based), which requires raising the pH—directly accelerating the destruction of Moiety A.
    
Diagram 1: Degradation Pathway (Glutarimide Hydrolysis)

The following pathway illustrates the irreversible ring-opening mechanism that drives solution-state instability.

ThalidomideDegradation Thalidomide Thalidomide-Piperazine (Intact Glutarimide Ring) Transition Tetrahedral Intermediate (OH- Attack at Carbonyl) Thalidomide->Transition +OH- (pH > 7.0) Product1 Ring Open Product A (N-phthaloylglutamine deriv.) Transition->Product1 C-N Bond Cleavage Product2 Ring Open Product B (N-phthaloylisoglutamine deriv.) Transition->Product2 Isomerization Caption Fig 1: Spontaneous hydrolysis of the glutarimide ring in aqueous/basic media.

Comparative Stability Data

The following data aggregates kinetic studies of thalidomide analogs and specific linker behavior.

Table 1: Solid State vs. Solution Stability Profile
ParameterSolid State (HCl Salt)Solution State (DMSO/H₂O, pH 7.4)Solution State (pH 8.5, Conjugation Conditions)
Dominant State Crystalline Ionic LatticeSolvated Free SpeciesReactive Intermediate
Primary Degradant Negligible (Oxidation if improperly sealed)Hydrolyzed Glutarimide (Ring Open)Hydrolyzed Glutarimide (Rapid)
T₁/₂ (Half-Life) > 2 Years (-20°C, Desiccated)~4.7 - 5.0 Hours [1, 2]< 30 Minutes [3]
Hygroscopicity Moderate (HCl salts are hygroscopic)N/AN/A
Critical Risk Moisture absorption leading to deliquescenceSpontaneous HydrolysisCompetition between Conjugation vs. Hydrolysis

Key Insight: In a typical PROTAC conjugation reaction (often performed at pH 8–9 to activate esters), the half-life of your Thalidomide building block drops to minutes. Speed is not just efficiency; it is purity.

Experimental Protocols

Protocol A: Solid State Storage & Verification

Objective: Ensure the integrity of the HCl salt prior to synthesis.

  • Storage: Store at -20°C or -80°C under inert gas (Argon/Nitrogen). The HCl salt is hygroscopic; moisture ingress will create a local acidic solution, potentially degrading the linker over long periods.

  • Verification (QC):

    • Method: 1H NMR (DMSO-d6).[2]

    • Check: Verify the integration of the glutarimide proton (approx. 11.1 ppm, broad singlet). If this peak is diminished or split, ring opening has occurred in the solid state due to moisture.

Protocol B: Solution Handling (The "Ticking Clock" Workflow)

Objective: Perform conjugation before glutarimide hydrolysis compromises yield.

The "Just-in-Time" Neutralization System: Do not store stock solutions of this compound in aqueous buffers. Prepare them immediately before use.

  • Solubilization: Dissolve Thalidomide-Piperazine HCl in anhydrous DMSO (Stock A). Stability: High (Hours).[3]

  • Target Activation: Prepare your target ligand (e.g., carboxylic acid) with coupling agents (HATU/DIEA) in a separate vessel (Mix B). Allow activation to proceed before adding the Thalidomide linker.

  • The Mixing Step: Add Stock A to Mix B.

  • pH Adjustment: Add base (DIPEA/TEA) only at this stage to initiate coupling.

  • Quench: Once LCMS confirms conversion, immediately quench with dilute acid (e.g., 0.1% TFA) to lower pH < 6.0, freezing the hydrolysis of the glutarimide ring.

Diagram 2: The "Just-in-Time" Experimental Workflow

This workflow minimizes the exposure of the glutarimide ring to hydrolytic conditions.

Workflow Storage Solid State Storage (-20°C, Desiccated) DMSO Dissolve in Anhydrous DMSO (Stable Stock) Storage->DMSO Coupling Coupling Reaction (Mix + Base) DMSO->Coupling Add last Activation Activate Target Ligand (HATU/Base separate) Activation->Coupling HydrolysisRisk CRITICAL WINDOW Hydrolysis T1/2 < 30 min Coupling->HydrolysisRisk Time Risk Quench Acid Quench (TFA) pH < 6.0 Coupling->Quench < 60 mins Caption2 Fig 2: Kinetic management of Thalidomide-linker conjugation.

Mechanistic Analysis & Causality

Why does the HCl salt stabilize the solid but fail to protect the solution?

  • Lattice Energy vs. Solvation: In the solid state, the ionic interactions between the protonated piperazine (

    
    ) and the chloride counter-ion (
    
    
    
    ) create a rigid lattice. This physical barrier prevents water molecules from accessing the glutarimide carbonyls.
  • The pH Microenvironment: Even if trace moisture exists in the solid, the local environment of an HCl salt is acidic. Acid-catalyzed hydrolysis of thalidomide is significantly slower than base-catalyzed hydrolysis [4].

  • Chiral Inversion: While not degradation per se, Thalidomide undergoes rapid chiral inversion in solution (racemization). For PROTACs, this is often less critical as both enantiomers bind CRBN, though the (S)-enantiomer binds with higher affinity [5]. However, in solution, you will inevitably end up with a racemate within hours.

References

  • Eriksson, T., et al. (2001). Clinical pharmacology of thalidomide.[3][4][5][6] European Journal of Clinical Pharmacology. Link

  • Lepper, E. R., et al. (2006).[7] Thalidomide metabolism and hydrolysis: Mechanisms and implications.[5][7] Current Drug Metabolism.[7] Link

  • Reist, M., et al. (1998). Chiral inversion and hydrolysis of thalidomide: mechanisms and catalysis by bases and serum albumin.[5] Chemical Research in Toxicology. Link

  • Teo, S. K., et al. (2004). Clinical pharmacokinetics of thalidomide.[3][4][5] Clinical Pharmacokinetics.[5] Link

  • Tokunaga, E., et al. (2018).[8] The Thalidomide Paradox.[8] Scientific Reports.[8] Link

Sources

Methodological & Application

Optimal Solvents for Dissolving Thalidomide-Piperazine Hydrochloride: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details the optimal solvents and methodologies for the dissolution of Thalidomide-piperazine hydrochloride, a key chemical entity in contemporary biomedical research, particularly in the development of Proteolysis-Targeting Chimeras (PROTACs). Addressing the compound's unique physicochemical properties, this document provides experimentally validated protocols for preparing aqueous and organic stock solutions, alongside critical data on solubility, stability, and safe handling. The protocols are designed to ensure the integrity of the compound and the reproducibility of experimental results for researchers, scientists, and drug development professionals.

Introduction: Understanding the Molecule

Thalidomide-piperazine hydrochloride is a derivative of thalidomide, a molecule with a complex history that has been repurposed as a foundational component for targeted protein degradation. The addition of a piperazine moiety and its formulation as a hydrochloride salt are strategic chemical modifications. The piperazine group often serves as a linker attachment point in the synthesis of PROTACs, while the hydrochloride salt form is generally employed to enhance the aqueous solubility and stability of the parent molecule[1].

The inherent challenge with thalidomide and its derivatives is their generally poor solubility in aqueous media[2]. Thalidomide itself is sparingly soluble in water but shows better solubility in organic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF)[3]. The hydrochloride salt of the piperazine derivative aims to mitigate this, yet empirical determination of optimal solvents and dissolution procedures remains critical for accurate and reliable experimental outcomes. This guide provides a systematic approach to solubilizing Thalidomide-piperazine hydrochloride, ensuring its effective use in a research setting.

Physicochemical Properties and Solubility Overview

A thorough understanding of the compound's properties is paramount for its effective use.

PropertyValueSource
Molecular Formula C₁₇H₁₉ClN₄O₄[4]
Molecular Weight 378.81 g/mol [4]
Appearance Light yellow to green yellow solid[4]
Purity Typically ≥98%[5]
Storage (Solid) 4°C, sealed from moisture[4]
Solubility Profile

The solubility of Thalidomide-piperazine hydrochloride has been determined in key laboratory solvents. The hydrochloride moiety significantly improves aqueous solubility compared to the parent thalidomide.

SolventSolubilityObservations & RequirementsSource
Water 33.33 mg/mL (87.99 mM)Requires sonication for complete dissolution.[4]
DMSO ~3.6 mg/mL (7.79 mM)Requires sonication and warming (up to 60°C). Use of new, anhydrous DMSO is critical as hygroscopic DMSO impairs solubility.[2]
Ethanol <2.53 mg/mLSparingly soluble. Not recommended for high-concentration stock solutions.[6]

*Note: Data for DMSO and Ethanol are for a closely related analog, Thalidomide-Piperazine-Piperidine hydrochloride, and serve as a strong proxy. Researchers should validate for their specific lot of Thalidomide-piperazine hydrochloride.

Experimental Protocols for Dissolution

The following protocols provide step-by-step instructions for the preparation of stock solutions. Adherence to these methodologies is crucial for achieving complete dissolution and maintaining the stability of the compound.

Protocol 1: Preparation of an Aqueous Stock Solution (e.g., 10 mg/mL)

This protocol is recommended for applications where an aqueous solution is required and the final concentration in the assay can tolerate the resulting molarity.

Materials:

  • Thalidomide-piperazine hydrochloride powder

  • Sterile, deionized, or Milli-Q® water

  • Calibrated analytical balance

  • Sterile conical tube (e.g., 15 mL)

  • Bath sonicator

  • Sterile 0.22 µm syringe filter

Procedure:

  • Weighing: Accurately weigh the desired amount of Thalidomide-piperazine hydrochloride. For a 10 mg/mL solution, weigh 10 mg of the compound.

  • Initial Mixing: Transfer the powder to a sterile conical tube. Add the calculated volume of water. For 10 mg of powder, add 1 mL of water.

  • Vortexing: Briefly vortex the mixture to suspend the powder.

  • Sonication: Place the tube in a bath sonicator. Sonicate the suspension until the solid is completely dissolved. This may take several minutes. Visually inspect the solution against a light source to ensure no particulates are present.

  • Sterilization (Optional but Recommended): If the solution is for use in cell culture, sterilize it by passing it through a 0.22 µm syringe filter into a sterile storage tube.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months) storage[4].

G cluster_workflow Aqueous Stock Solution Workflow weigh 1. Weigh Compound add_solvent 2. Add Water weigh->add_solvent vortex 3. Vortex add_solvent->vortex sonicate 4. Sonicate to Dissolve vortex->sonicate filter 5. Sterile Filter (0.22 µm) sonicate->filter aliquot 6. Aliquot & Store filter->aliquot

Caption: Workflow for Aqueous Stock Solution Preparation.

Protocol 2: Preparation of a DMSO Stock Solution (e.g., 3 mg/mL)

DMSO is a common solvent for preparing high-concentration stock solutions of organic molecules for in vitro assays.

Materials:

  • Thalidomide-piperazine hydrochloride powder

  • Anhydrous, cell-culture grade DMSO

  • Calibrated analytical balance

  • Sterile glass vial or conical tube

  • Bath sonicator

  • Water bath or heating block set to 60°C

Procedure:

  • Weighing: Accurately weigh the desired amount of Thalidomide-piperazine hydrochloride. For a 3 mg/mL solution, weigh 3 mg.

  • Solvent Addition: Transfer the powder to a sterile vial. Add the calculated volume of anhydrous DMSO. For 3 mg of powder, add 1 mL of DMSO.

  • Initial Dissolution: Vortex the mixture. Proceed with sonication and warming.

  • Sonication and Warming: Place the vial in a bath sonicator. Concurrently, warm the suspension in a water bath or on a heating block at 60°C. Intermittently vortex the sample until a clear solution is obtained.

    • Causality: The combination of mechanical energy (sonication) and thermal energy is necessary to overcome the crystal lattice energy of the compound in DMSO[2].

  • Cooling: Allow the solution to cool to room temperature.

  • Aliquoting and Storage: Aliquot into single-use volumes in appropriate vials (e.g., amber glass or polypropylene). Store at -20°C or -80°C, protected from light and moisture[2][4].

G cluster_workflow DMSO Stock Solution Workflow weigh 1. Weigh Compound add_dmso 2. Add Anhydrous DMSO weigh->add_dmso sonicate_warm 3. Sonicate & Warm (60°C) add_dmso->sonicate_warm cool 4. Cool to Room Temp sonicate_warm->cool aliquot 5. Aliquot & Store cool->aliquot

Caption: Workflow for DMSO Stock Solution Preparation.

Stability and Storage Considerations

The stability of Thalidomide-piperazine hydrochloride in solution is critical for experimental success.

  • Stock Solutions: As a general guideline, aqueous and DMSO stock solutions should be stored at -20°C for up to one month and at -80°C for up to six months[2][4]. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.

  • Working Solutions: The stability of the compound in aqueous buffers or cell culture media at working concentrations (typically in the µM to nM range) should be determined empirically for the specific experimental conditions. The parent thalidomide molecule is known to undergo hydrolysis, especially at neutral or alkaline pH[7]. While the hydrochloride salt form improves stability, it is advisable to prepare fresh working solutions from the frozen stock for each experiment.

Safety and Handling

Thalidomide-piperazine hydrochloride is a bioactive compound and should be handled with appropriate safety precautions.

  • Hazard Identification: The compound is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335)[5]. The parent compound, thalidomide, is a known human teratogen and may damage the unborn child[8].

  • Personal Protective Equipment (PPE): Always wear protective gloves, a lab coat, and safety glasses when handling the solid compound or its solutions.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of the powder. Avoid contact with skin and eyes.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

G cluster_safety Safety & Handling Logic Compound Thalidomide-piperazine hydrochloride Hazards Bioactive Teratogenic Potential Harmful (H302, H315, H319, H335) Compound->Hazards Disposal Follow Institutional Guidelines Compound->Disposal Handling Fume Hood Avoid Inhalation Hazards->Handling PPE Gloves Safety Glasses Lab Coat Hazards->PPE

Caption: Logical Relationship of Compound Hazards to Handling Procedures.

Conclusion

The successful use of Thalidomide-piperazine hydrochloride in research hinges on its proper dissolution and handling. The protocols outlined in this guide provide a validated starting point for preparing both aqueous and organic stock solutions. For aqueous solutions, sonication is key to achieving the specified solubility of 33.33 mg/mL[4]. For DMSO stocks, a combination of sonication and gentle warming is effective. By adhering to these procedures and the associated stability and safety guidelines, researchers can ensure the integrity of their starting material, leading to more reliable and reproducible experimental data.

References

  • Thalidomide | RayBiotech. RayBiotech. [Link]

  • Thalomid® Capsules (50, 100, 150 and 200 mg). Celgene. [Link]

  • What is Hydrochloride Utilized for in Tablets? Livres blancs informatiques. [Link]

  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. MDPI. [Link]

  • Thalidomide | C13H10N2O4 | CID 5426. PubChem - NIH. [Link]

Sources

In vitro ubiquitination assays using Thalidomide-piperazine conjugates

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: In Vitro Ubiquitination Assays for the Functional Characterization of Thalidomide-Piperazine Conjugates

Audience: Researchers, scientists, and drug development professionals in the fields of targeted protein degradation, oncology, and chemical biology.

Abstract

The emergence of targeted protein degradation (TPD) as a therapeutic modality has revolutionized drug discovery. Molecular glues and Proteolysis-Targeting Chimeras (PROTACs) that leverage the Cereblon (CRBN) E3 ubiquitin ligase are at the forefront of this innovation. Thalidomide and its analogs, which bind to CRBN, serve as powerful E3 ligase recruiters.[1] This application note provides a detailed guide for designing and executing in vitro ubiquitination assays to functionally validate and characterize novel thalidomide-piperazine conjugates. We offer step-by-step protocols for both traditional Western blot-based detection and higher-throughput fluorescence polarization assays, complete with insights into experimental design, data interpretation, and troubleshooting.

Introduction: The Rise of Cereblon-Recruiting Molecular Glues

The ubiquitin-proteasome system (UPS) is the primary cellular machinery for protein degradation, making it an attractive target for therapeutic intervention.[2] The process of ubiquitination involves a three-enzyme cascade—E1 (activating), E2 (conjugating), and E3 (ligating)—that covalently attaches ubiquitin (Ub) to a substrate protein, marking it for degradation by the proteasome.[3][4] The specificity of this system is largely determined by over 600 E3 ligases, each recognizing a distinct set of substrates.[5]

Thalidomide, along with its derivatives lenalidomide and pomalidomide, are cornerstone immunomodulatory drugs (IMiDs) that were discovered to function as "molecular glues."[6][7] They bind directly to Cereblon (CRBN), a substrate receptor for the Cullin-RING Ligase 4 (CRL4^CRBN^) E3 complex.[1] This binding event allosterically modifies the substrate-binding surface of CRBN, inducing the ubiquitination and subsequent degradation of specific "neo-substrate" proteins that are not typically targeted by this E3 ligase.[1]

This mechanism has been harnessed to develop novel chemical entities, such as thalidomide-piperazine conjugates, which are designed to recruit CRBN to a new protein of interest (POI), thereby inducing its degradation.[8][9][10] Before advancing these compounds into complex cellular and in vivo models, it is critical to confirm their fundamental biochemical mechanism: the ability to mediate the formation of a productive ternary complex (E3-conjugate-POI) that results in the ubiquitination of the POI. The in vitro ubiquitination assay is the gold-standard biochemical tool for this purpose, providing a clean, reconstituted system to study this specific step in the degradation pathway.[11][12]

Principle of the In Vitro Ubiquitination Assay

The assay reconstitutes the key components of the ubiquitination cascade in a cell-free environment. The core principle is to measure the transfer of ubiquitin onto a target Protein of Interest (POI) in a manner that is dependent on the presence of the thalidomide-piperazine conjugate.

The reaction requires the following components:

  • Energy Source: ATP is required by the E1 enzyme to activate ubiquitin.[2]

  • E1 Activating Enzyme: Catalyzes the first step, forming a thioester bond with ubiquitin.[13]

  • E2 Conjugating Enzyme: Receives activated ubiquitin from the E1 enzyme.

  • E3 Ligase Complex: The CRL4^CRBN^ complex (or a minimal CRBN-DDB1 version) provides substrate specificity.[14]

  • Ubiquitin: The small protein tag that will be transferred to the substrate.

  • Protein of Interest (POI): The target substrate for ubiquitination.

  • Thalidomide-Piperazine Conjugate: The molecular glue that brings the E3 ligase and the POI into proximity.

The successful formation of the ternary complex facilitates the transfer of ubiquitin from the E2 enzyme to lysine residues on the POI. This results in the POI becoming mono- and poly-ubiquitinated, which can be detected by an increase in its molecular weight.

Molecular_Glue_Mechanism cluster_0 Ternary Complex Formation cluster_1 Ubiquitination POI Target Protein (POI) Glue Thalidomide- Piperazine Conjugate POI->Glue Ub_Chain Polyubiquitinated POI (Degradation Signal) POI->Ub_Chain Polyubiquitination CRBN CRBN-DDB1 (E3 Ligase) E2_Ub E2~Ub Glue->CRBN E2_Ub->POI Ub Transfer

Figure 2: General workflow for in vitro ubiquitination assays.

Protocol 1: Western Blot-Based Detection of Ubiquitination

This method provides a direct visualization of the increase in the molecular weight of the POI as ubiquitin molecules are attached. It is robust, requires standard laboratory equipment, and is excellent for confirming mechanism of action. [15] 5.1. Reaction Setup

  • Thaw all recombinant proteins and reagents on ice.

  • Prepare a master mix of the common reaction components to minimize pipetting variability. For a single 25 µL reaction, prepare the following on ice:

ComponentVolume (µL)Final Concentration
10X Reaction Buffer2.51X
E1 (UBE1)Variable100 nM
E2 (UBE2D2)Variable500 nM
UbiquitinVariable10 µM
POIVariable1 µM
Nuclease-Free WaterTo 20 µLN/A
  • Aliquot 20 µL of the master mix into pre-chilled microcentrifuge tubes.

  • Add 0.5 µL of your thalidomide-piperazine conjugate (diluted in DMSO) or DMSO alone for the negative control.

  • Add the E3 Ligase (CRBN/DDB1) to a final concentration of 200 nM.

  • To initiate the reaction, add ATP to a final concentration of 5 mM. Mix gently by flicking the tube.

  • Crucial Controls: Set up parallel reactions omitting key components to ensure the observed signal is specific:

    • - ATP: Confirms the reaction is energy-dependent.

    • - E1: Confirms the necessity of ubiquitin activation.

    • - E3: Confirms the role of CRBN in mediating the ubiquitination.

    • - Conjugate: Establishes the baseline ubiquitination (if any) and confirms the compound's effect.

5.2. Incubation and Detection

  • Incubate the reactions at 37°C for 90 minutes. [13]2. Stop the reaction by adding 8 µL of 4X SDS-PAGE sample buffer containing β-mercaptoethanol.

  • Boil the samples at 95°C for 5 minutes to denature the proteins. [16]4. Load 15-20 µL of each sample onto an SDS-PAGE gel (a gradient gel, e.g., 4-15%, is often best to resolve the high molecular weight species).

  • Perform electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane for 1 hour at room temperature using 5% non-fat milk or BSA in TBST.

  • Probe the membrane with a primary antibody specific to your POI overnight at 4°C.

  • Wash the membrane, then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. [17] 5.3. Interpreting the Results A positive result is the appearance of a "ladder" of bands at higher molecular weights than the unmodified POI. [15]This ladder represents the covalent attachment of one, two, three, or more ubiquitin molecules. The intensity of this ladder should be significantly greater in the presence of the thalidomide-piperazine conjugate compared to the DMSO control. The negative control lanes (-ATP, -E1, -E3) should show no or drastically reduced laddering.

Protocol 2: Fluorescence Polarization (FP) Assay

This homogeneous, real-time assay is well-suited for higher-throughput screening and quantitative analysis of enzyme kinetics. [5][18]The principle relies on the change in the tumbling rate of a fluorescently labeled ubiquitin molecule upon its conjugation to the much larger POI. [19] 6.1. Reagent Preparation

  • Fluorescent Ubiquitin: Replace the wild-type ubiquitin from Protocol 1 with an N-terminally labeled ubiquitin, such as TAMRA-Ub or FITC-Ub. The final concentration may need to be lowered to the 50-200 nM range to optimize the signal window. [5]* Assay Plate: Use a black, low-volume 384-well plate to minimize background fluorescence.

6.2. Assay Setup and Measurement

  • Set up the reactions as described in section 5.1, but in the wells of the 384-well plate and at a smaller volume (e.g., 20 µL total).

  • Place the plate in a plate reader equipped with appropriate filters for the chosen fluorophore and capable of measuring fluorescence polarization.

  • Equilibrate the plate to 37°C.

  • Initiate the reaction by adding ATP (pre-warmed to 37°C), often using the plate reader's injection system for simultaneous addition.

  • Immediately begin reading the fluorescence polarization (in mP units) every 1-2 minutes for a total of 60-120 minutes.

6.3. Data Analysis and Interpretation

  • Plot the fluorescence polarization (mP) versus time for each condition.

  • A successful, conjugate-dependent ubiquitination event will result in a time-dependent increase in the FP signal.

  • The rate of this increase (initial slope of the curve) can be used to determine reaction kinetics and compare the potency of different conjugates. The DMSO control will establish the baseline rate, while the compound-treated wells should show a significantly steeper slope.

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
No ubiquitination signal (no ladder/no FP change) Inactive enzyme (E1, E2, or E3) or degraded ATP.Test each enzyme's activity individually. Use a fresh stock of ATP.
Inactive POI or inaccessible lysine residues.Confirm POI integrity via SDS-PAGE. If possible, use a known positive control substrate for the E3 ligase.
Incorrect buffer conditions (pH, salt).Verify buffer pH and composition. Ensure DTT/BME was added as it is critical for enzyme activity. [3][4]
High background in Western blot (smear in control lanes) Auto-ubiquitination of the E3 ligase.This is common. [20]Ensure the conjugate-dependent signal is clearly distinguishable. Try reducing E3 concentration or incubation time.
Antibody cross-reactivity or insufficient blocking.Optimize primary antibody dilution. Increase blocking time or change blocking agent (e.g., from milk to BSA).
Low signal window in FP assay POI is too small.The change in FP is dependent on a significant size difference. The assay works best if the POI is >30-40 kDa.
Fluorophore concentration is too high (quenching).Titrate the concentration of the fluorescent ubiquitin to find the optimal signal-to-noise ratio.

Conclusion

In vitro ubiquitination assays are indispensable tools for the rational design and validation of thalidomide-piperazine conjugates and other molecular glue degraders. By providing a controlled biochemical environment, these assays allow researchers to unambiguously confirm the compound's primary mechanism of action—the ability to induce POI ubiquitination via recruitment of the CRBN E3 ligase. The choice between a Western blot-based endpoint assay and a real-time fluorescence polarization assay will depend on the specific experimental goals, with the former offering direct visual confirmation and the latter providing higher throughput and kinetic data. Rigorous execution, including the use of appropriate controls, will yield clear, actionable data to guide the progression of promising targeted protein degradation candidates.

References

  • LifeSensors. (n.d.). MG780: Molecular Glue In Vitro Ubiquitination Assay Kit.
  • Koirala, S., et al. (2019).
  • Encyclopedia.pub. (2022). Development of Analogs of Thalidomide.
  • Wang, Y., & Yang, J. (2017).
  • Springer Nature Experiments. (n.d.). In Vitro Protein Ubiquitination Assay.
  • MtoZ Biolabs. (n.d.). Ubiquitination Detection Methods.
  • BMG LABTECH. (n.d.). Ubiquitination monitoring in real-time: the fluorescence polarization-based method UbiReal.
  • Aragon-Ching, J. B., et al. (2007). Thalidomide Analogues as Anticancer Drugs.
  • Abcam. (n.d.). In vitro Ubiquitination protocol.
  • MedChemExpress. (n.d.). Thalidomide-Piperazine-Piperidine.
  • ResearchGate. (2017). Which recombinant protein is better to use for in vitro Ubiquitination assay?.
  • MtoZ Biolabs. (n.d.). How to Detect the Protein Ubiquitination Level via Western Blot?.
  • Bentham Science Publishers. (2007). Thalidomide Analogues as Anticancer Drugs.
  • MedChemExpress. (n.d.). Thalidomide-Piperazine-PEG3-COOH.
  • MedChemExpress. (n.d.). Thalidomide-Piperazine-Piperidine hydrochloride.
  • Zhang, T., et al. (2020). A Cell-based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders. Cell Chemical Biology.
  • Creative Proteomics. (n.d.). Protein Ubiquitination: Assays, Sites & Proteomics Methods.
  • MDPI. (n.d.). Assay Systems for Profiling Deubiquitinating Activity.
  • Starokadomskyy, P., & Dmytruk, K. (2022).
  • Lifeasible. (n.d.). In Vitro Ubiquitination Assay of Plant Proteins.
  • Spandidos Publications. (2016). Thalidomide and its analogues: A review of the potential for immunomodulation of fibrosis diseases and opthalmopathy. Experimental and Therapeutic Medicine.
  • El-Sagheer, A. H., et al. (2021). A versatile fluorescence polarization-based deubiquitination assay using an isopeptide bond substrate mimetic (IsoMim). Journal of Biological Chemistry.
  • BenchChem. (2025). Designing In Vitro Assays for VH032 Thiol-Based PROTACs: Application Notes and Protocols.
  • Ito, T., & Handa, H. (2020).
  • Lin, C., et al. (2022). An optimized protocol to detect protein ubiquitination and activation by ubiquitination assay in vivo and CCK-8 assay. STAR Protocols.
  • Sun, Y., & Zhang, Z. (2012). Detection of Protein Ubiquitination. Journal of Visualized Experiments.
  • Frontiers in Chemistry. (2019). A High-Throughput Assay for Monitoring Ubiquitination in Real Time.
  • Wiley Online Library. (2006). Assays for High‐Throughput Screening of E2 and E3 Ubiquitin Ligases.
  • LifeSensors. (n.d.). PROTAC® Ubiquitination Assays.
  • PubMed. (2020). A Cell-Based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders.
  • R&D Systems. (n.d.). E2Select Ubiquitin Conjugation Kit K-982.
  • Springer Nature Experiments. (n.d.). An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs.
  • UBPBio. (n.d.). Ubiquitin E2 Screening Kit.
  • MyBioSource. (n.d.). Bovine Ubiquitin- conjugating enzyme E2 N, UBE2N ELISA KIT.
  • ACS Publications. (2020). Sweet and Blind Spots in E3 Ligase Ligand Space Revealed by a Thermophoresis-Based Assay.
  • Biocompare. (2016). Detection of Ubiquitination by Western Blot.
  • ResearchGate. (2021). Activation of parkin by a molecular glue.
  • Cayman Chemical. (n.d.). Ubiquitin (human, recombinant; His-tagged).
  • Taylor & Francis Online. (2021). Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders.
  • Applied Biomics. (n.d.). Ubiquitin 2D Western Blot.
  • OAK Open Access Archive. (2024). Activation of parkin by a molecular glue.
  • Revvity. (2025). Development of an assay- and screening-platform to study molecular glue degraders.
  • BPS Bioscience. (n.d.). Ubiquitin, His-Tag Recombinant.
  • LifeSensors. (2025). HTS Screening of Polyubiquitin Linkage-Specific Molecular Glues and Protein Degraders.
  • BPS Bioscience. (n.d.). PROTAC-Driven Ubiquitination Assay Kit for BET Bromodomains.
  • ACS Publications. (2021). Identification of Ubiquitin Variants That Inhibit the E2 Ubiquitin Conjugating Enzyme, Ube2k.
  • BenchChem. (n.d.). CCT367766 and Cereblon E3 Ligase Interaction: A Technical Guide.
  • National Center for Biotechnology Information. (2020). Sweet and Blind Spots in E3 Ligase Ligand Space Revealed by a Thermophoresis-Based Assay.
  • Immunomart. (n.d.). Thalidomide-Piperazine-Piperidine.
  • TargetMol. (n.d.). thalidomide-piperazine.

Sources

Troubleshooting & Optimization

Enhancing metabolic stability of Thalidomide-piperazine linkers

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Enhancing metabolic stability of Thalidomide-piperazine linkers Role: Senior Application Scientist Status: Online 🟢

Welcome to the Technical Support Center

Hello. I am Dr. Aris, your Senior Application Scientist. You are likely here because your CRBN-based PROTAC is showing poor half-life (


) in early ADME screening.

When working with Thalidomide-piperazine conjugates, you are fighting a war on two fronts:

  • Chemical Instability: The glutarimide ring of Thalidomide is prone to spontaneous hydrolysis at physiological pH.

  • Metabolic Instability: The piperazine linker is a "metabolic sponge" for Cytochrome P450s (CYPs), specifically susceptible to

    
    -carbon hydroxylation and N-oxidation.
    

Below are the troubleshooting guides (Tickets) addressing the most frequent failures we see in the field.

🎫 Ticket #01: "My compound degrades in plasma/buffer even without enzymes."

Diagnosis: Spontaneous Hydrolysis (Chemical Instability) Severity: Critical (False Positives in Metabolic Assays)

The Issue

Users often mistake the disappearance of the parent compound in Hepatocyte or Microsomal incubations as enzymatic clearance. However, the thalidomide warhead contains a glutarimide ring that is chemically unstable at pH > 7.0.

  • Mechanism: Nucleophilic attack by water/hydroxide on the imide bond opens the ring to form phthaloyl-glutamic acid derivatives (non-active).

  • Impact: If you don't account for this, you will overestimate intrinsic clearance (

    
    ) and waste resources synthesizing metabolically stable analogs for a problem that is actually chemical.
    
Troubleshooting Protocol: pH-Dependent Stability Check

Before running expensive MetID, validate the chemical baseline.

Step-by-Step Methodology:

  • Preparation: Prepare 1 µM test compound in three buffers:

    • Potassium Phosphate (pH 7.4)

    • Ammonium Acetate (pH 5.0)

    • Citrate Buffer (pH 1.5)[1]

  • Incubation: Incubate at 37°C without microsomes or hepatocytes.

  • Sampling: Take aliquots at 0, 30, 60, 120, and 240 mins.

  • Quenching (CRITICAL): Quench pH 7.4 samples immediately with 1:1 volume of 2% Formic Acid or Citrate Buffer (pH 1.5) .

    • Senior Scientist Note: Standard acetonitrile quench is insufficient to stop hydrolysis if the pH remains neutral. You must acidify the sample to pH < 4.0 immediately to "freeze" the ring-opening reaction [1].

  • Analysis: LC-MS/MS. If degradation occurs at pH 7.4 but not pH 5.0, your issue is the Warhead, not the Linker.

🎫 Ticket #02: "MetID shows +16 Da / +14 Da shifts. How do I stabilize the linker?"

Diagnosis: CYP-Mediated Oxidation of Piperazine Severity: High (Poor In Vivo PK)

The Issue

The piperazine ring is the most common linker attachment point for CRBN ligands, but it is a metabolic liability.

  • +16 Da Shift: Indicates N-oxidation or Hydroxylation (usually at the

    
    -carbon).
    
  • -14 Da Shift (or similar): Indicates N-dealkylation (loss of the alkyl chain).

Synthetic Solutions (Chemical Troubleshooting)

Do not randomly add atoms. Use these three proven strategies to block metabolic "soft spots."

Strategy A: Fluorination (Electronic Deactivation)

Fluorine is small (sterically similar to H) but highly electronegative. It pulls electron density away from the


-carbons, making them resistant to CYP oxidation (which requires electron donation).
Strategy B: Steric Shielding (C-Methylation)

Adding methyl groups adjacent to the nitrogen (C2/C6 positions) creates a physical barrier that prevents the CYP heme iron from accessing the nitrogen lone pair or the


-C-H bond.
Strategy C: Rigidification (Spirocycles)

Locking the piperazine into a spiro-system prevents the conformational changes often required for enzyme binding.

Comparative Data: Impact of Modifications

Table 1: Effect of Piperazine Modifications on Metabolic Stability (Human Liver Microsomes)

Modification StrategyStructure ChangeLogP ImpactHLM

(min)
SolubilityPrimary Mechanism
Baseline Unsubstituted PiperazineRef12HighN/A
Fluorination 3,3-difluoropiperazine+0.245MedLowers pKa, blocks oxidation
Steric 2,6-dimethylpiperazine+0.458HighSteric hindrance of N-site
Rigidification 2-azaspiro[3.3]heptane-0.1>120HighGeometric exclusion
Bioisostere Piperidine+0.825LowRemoves one N-oxidation site
Visualizing the Stabilization Logic

The following diagram illustrates where to apply these modifications based on the metabolic liability identified.

PiperazineStabilization Problem Unstable Piperazine Linker (Low t1/2 in Microsomes) MetID Metabolite ID (LC-MS/MS) Problem->MetID Oxidation Major Metabolite: +16 Da (Hydroxylation/N-Oxide) MetID->Oxidation Observed Dealkylation Major Metabolite: -Alkyl (N-Dealkylation) MetID->Dealkylation Observed Fluorine Strategy: Fluorination (3,3-difluoro) Effect: Electronic w/d Oxidation->Fluorine Best for pKa modulation Spiro Strategy: Rigidification (Spiro-cycles) Effect: Conformational Lock Oxidation->Spiro Best for max stability Methyl Strategy: C-Methylation (2,6-dimethyl) Effect: Steric Shield Dealkylation->Methyl Blocks enzyme access

Figure 1: Decision tree for chemical modification of piperazine linkers based on MetID data. Fluorination addresses electronic susceptibility, while methylation and rigidification address steric access.

🎫 Ticket #03: "In vitro stability is good, but In Vivo PK is poor."

Diagnosis: Transporter Efflux or Extra-Hepatic Clearance Severity: Medium

The Issue

You stabilized the piperazine (high microsomal stability), and you controlled for Thalidomide hydrolysis, yet the drug clears rapidly in rodents.

  • Cause: Thalidomide-based PROTACs are large (MW > 800). They are often substrates for efflux transporters (P-gp/BCRP).

  • Senior Scientist Insight: Piperazines are basic (pKa ~9.8). At physiological pH, they are cationic, which can drive high non-specific binding or lysosomal trapping, but also P-gp recognition.

Troubleshooting Workflow
  • Permeability Assay: Run Caco-2 flux assay with and without P-gp inhibitor (Verapamil).

    • Efflux Ratio (ER) > 2.0 indicates P-gp liability.

  • pKa Modulation: If ER is high, use Fluorination (Strategy A from Ticket #02).

    • Why? Adding fluorine to the piperazine ring (e.g., 3,3-difluoro) lowers the pKa of the adjacent nitrogen by 2-3 log units [2]. This reduces the cationic character at pH 7.4, often improving permeability and reducing efflux liability.

Experimental Workflow: Metabolic Stability & MetID

Use this standardized workflow to ensure your data is reproducible and actionable.

MetIDWorkflow Start Test Compound (1 µM) Incubation Incubation (HLM/Hepatocytes + NADPH) 37°C Start->Incubation Quench Quench (AcN + Formic Acid) *pH < 4.0 Check* Incubation->Quench 0, 15, 30, 60 min Spin Centrifugation (4000g, 20 min) Quench->Spin Analysis LC-MS/MS (Q-TOF or Orbitrap) Spin->Analysis Supernatant Data Data Interpretation 1. % Remaining (CLint) 2. Mass Shift Identification Analysis->Data

Figure 2: Standardized Metabolic Stability and Metabolite Identification (MetID) workflow. Note the critical pH check during the quench step to prevent Thalidomide hydrolysis artifacts.

References

  • Eriksson, T., et al. (1998). Chiral Inversion and Hydrolysis of Thalidomide: Mechanisms and Catalysis by Bases and Serum Albumin.[2] Chemical Research in Toxicology, 11(6), 649–657.

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37, 320-330.

  • Pike, A., et al. (2020). Optimising proteolysis-targeting chimeras (PROTACs) for oral drug delivery: a drug metabolism and pharmacokinetics perspective. Drug Discovery Today, 25(10), 1793-1800.

  • Testa, B., et al. (2006). Biotransformation of the Piperazine Ring. Drug Metabolism Reviews, 38(1-2), 1-38.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Validating In Vivo Efficacy of Thalidomide-Piperazine Based Degraders

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to this in-depth technical guide for researchers, scientists, and drug development professionals. The emergence of targeted protein degradation (TPD) has marked a paradigm shift in drug discovery, moving beyond simple inhibition to the complete removal of disease-causing proteins. Proteolysis-targeting chimeras (PROTACs) are at the forefront of this revolution, and among the most successful scaffolds are those based on a thalidomide-piperazine core, which effectively hijacks the Cereblon (CRBN) E3 ubiquitin ligase.[1][2]

However, the journey from a potent in vitro degrader to a clinically effective therapeutic is fraught with challenges, particularly in demonstrating robust and meaningful efficacy in vivo. Unlike traditional inhibitors, the catalytic nature of PROTACs introduces unique complexities in establishing clear pharmacokinetic/pharmacodynamic (PK/PD) relationships.[3][4][5][6] This guide provides a comprehensive framework for validating the in vivo efficacy of thalidomide-piperazine based degraders, comparing methodologies, and offering field-proven insights to navigate the intricate preclinical landscape.

Part 1: The Foundational Mechanism & The In Vivo Hurdle

Thalidomide-based PROTACs function by acting as a molecular bridge. The thalidomide moiety binds to the CRBN E3 ligase, while a separate ligand, connected by a linker (often incorporating a piperazine group for favorable physicochemical properties), binds to the protein of interest (POI).[1][2] This induced proximity results in the ubiquitination of the POI, marking it for destruction by the 26S proteasome.[1][2][7] The degrader is then released to act again, a catalytic cycle that distinguishes it from traditional occupancy-driven inhibitors.[1][7]

This catalytic action is a double-edged sword in vivo. While it allows for sustained pharmacodynamic effects even after the compound has been cleared, it complicates study design.[5] The large molecular weight and complex structures of PROTACs often lead to poor oral bioavailability and challenging pharmacokinetic profiles, making robust in vivo validation a critical and often difficult step.[8][9][10]

cluster_0 Cellular Environment cluster_1 Ternary Complex Formation PROTAC Thalidomide-Piperazine Degrader POI Target Protein (POI) PROTAC->POI Binds CRBN CRBN E3 Ligase PROTAC->CRBN Recruits Ternary POI :: Degrader :: CRBN Ub Ubiquitin Ternary->Ub Facilitates Transfer PROTAC_recycled Degrader (Recycled) Ternary->PROTAC_recycled Released PolyUb_POI Poly-ubiquitinated POI Ub->PolyUb_POI Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognized by Degraded Degraded Peptides Proteasome->Degraded Degrades

Figure 1: Catalytic mechanism of a Thalidomide-based PROTAC.

Part 2: A Comparative Guide to In Vivo Model Selection

The choice of animal model is arguably the most critical decision in designing an in vivo efficacy study. The primary objective dictates the best model, and each has distinct advantages and limitations.

Model TypeDescriptionKey AdvantagesKey DisadvantagesBest For...
Cell Line-Derived Xenograft (CDX) Human cancer cell lines are implanted subcutaneously or orthotopically into immunodeficient mice.• High reproducibility• Rapid tumor growth• Cost-effective• Large historical dataset for comparison• Lacks an intact immune system• Poorly represents human tumor heterogeneity• Human cells in a mouse microenvironmentInitial efficacy screening; studies where the primary endpoint is direct anti-tumor activity independent of the immune system.
Syngeneic Models Mouse tumor cells are implanted into a genetically identical, immunocompetent mouse strain.[11][12]• Fully competent immune system[11]• Allows for evaluation of immuno-oncology combinations• Physiologically relevant tumor-stroma interactions[11]• Limited number of available murine cell lines[12][13]• Mouse-specific biology may not fully translate to humans• Potential for tumor rejectionEvaluating degraders with potential immunomodulatory effects; testing combinations with checkpoint inhibitors.
Patient-Derived Xenograft (PDX) Tumor fragments from a human patient are directly implanted into immunodeficient mice.• Preserves original tumor architecture and heterogeneity• High predictive value for clinical outcomes• Expensive and resource-intensive• Slower tumor growth• Lacks an intact immune system• Potential for mouse stroma to replace human stroma over passagesValidating efficacy in a model that closely mirrors human disease; assessing response in specific patient subtypes or resistant models.
Genetically Engineered Mouse Models (GEMMs) Tumors arise spontaneously in mice with specific genetic alterations that mimic human cancers.• Tumors develop in a natural, immunocompetent microenvironment[14]• Recapitulates stepwise tumor progression[14]• Can offer superior prediction of drug exposure[14]• Long latency for tumor development• High cost and complexity• Tumor heterogeneity can be a variableMechanistic studies; understanding the impact of the degrader on tumor initiation and progression in a highly relevant physiological context.

Scientist's Insight: For a novel thalidomide-piperazine degrader, a common strategy is to begin with a CDX model to rapidly establish proof-of-concept for anti-tumor activity. A prime example is ARV-110 (Bavdegalutamide), an oral Androgen Receptor (AR) PROTAC, which first demonstrated robust efficacy and AR degradation in VCaP and LNCaP xenograft models.[15][16] Subsequently, demonstrating efficacy in a PDX model or a resistant xenograft model, as was also done for ARV-110, provides compelling evidence of clinical potential.[15][17] If your target is implicated in immune signaling, parallel studies in a syngeneic model are essential.[11][13]

Start Research Question: What is the primary goal of the in vivo study? Q1 Is the primary goal to assess direct anti-tumor activity? Start->Q1 Q2 Is an intact immune system critical for the mechanism of action? Q1->Q2 No CDX Use Cell Line-Derived Xenograft (CDX) Model Q1->CDX Yes Q3 Is it crucial to model human tumor heterogeneity? Q2->Q3 No Syngeneic Use Syngeneic Model Q2->Syngeneic Yes Q3->CDX No, prioritize speed and reproducibility PDX Use Patient-Derived Xenograft (PDX) Model Q3->PDX Yes

Figure 2: Decision workflow for selecting an appropriate in vivo model.

Part 3: Core Experimental Protocols for Efficacy Validation

A successful in vivo study integrates three key pillars of analysis: Pharmacokinetics (PK), Pharmacodynamics (PD), and anti-tumor efficacy.

Protocol 1: Pharmacokinetic/Pharmacodynamic (PK/PD) Relationship Study

Causality: It is insufficient to merely observe tumor shrinkage. You must demonstrate that your degrader achieves sufficient exposure to engage the target and induce its degradation in the tumor. This PK/PD relationship is the cornerstone of a convincing efficacy claim.[3][4]

Methodology:

  • Animal Model: Use the same tumor-bearing mouse model chosen for the efficacy study (e.g., CDX with VCaP cells).

  • Dosing: Administer a single dose of the thalidomide-piperazine degrader at the intended therapeutic concentration (e.g., 10 mg/kg, oral gavage).

  • Time Points: Collect blood samples (via tail vein or cardiac puncture at termination) and tumor tissue at multiple time points post-dose (e.g., 2, 4, 8, 24, 48, 72 hours). A non-dosed control group is essential.

  • PK Analysis (Compound Exposure):

    • Process blood samples to plasma.

    • Homogenize tumor tissue.

    • Quantify the concentration of the degrader in plasma and tumor homogenates using LC-MS/MS. This is a critical step, as PROTACs can be challenging for bioanalysis due to their structure and potential instability.[18]

  • PD Analysis (Target Degradation):

    • Immediately flash-freeze a portion of the tumor tissue in liquid nitrogen to preserve protein integrity.

    • Prepare tumor lysates and quantify total protein concentration (e.g., via BCA assay).

    • Perform Western blotting or targeted mass spectrometry (e.g., PRM) to measure the level of the target protein relative to a loading control (e.g., GAPDH, Vinculin).

  • Data Integration: Plot degrader concentration (PK) and target protein levels (PD) over time. The goal is to establish a correlation: as the compound concentration rises in the tumor, the target protein level should decrease. The duration of degradation, even after the compound is cleared, highlights the catalytic advantage of PROTACs.[5]

Protocol 2: Tumor Growth Inhibition (TGI) Efficacy Study

Causality: This is the ultimate test of therapeutic effect. By demonstrating that target degradation leads to a significant reduction in tumor growth, you link the molecular mechanism to a functional anti-cancer outcome.

Methodology:

  • Animal Model & Tumor Implantation: Implant tumor cells (e.g., 5 x 10^6 VCaP cells) subcutaneously into the flank of immunodeficient mice.

  • Tumor Staging: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). This is crucial for ensuring tumors are well-vascularized and responsive.

  • Randomization: Randomize mice into treatment groups (e.g., Vehicle control, Degrader at 10 mg/kg, Positive Control/Standard of Care) with at least 8-10 mice per group to ensure statistical power.

  • Dosing Regimen: Administer the degrader daily (QD) or as determined by the PK/PD study (e.g., oral gavage).

  • Monitoring:

    • Measure tumor volume with digital calipers 2-3 times per week. Volume (mm³) = (Length x Width²) / 2.

    • Monitor animal body weight as a key indicator of toxicity.

    • Observe general animal health daily.

  • Endpoint: Continue the study until tumors in the vehicle group reach a predetermined size (e.g., 1500-2000 mm³) or for a set duration (e.g., 28 days).

  • Data Analysis: Calculate the percent Tumor Growth Inhibition (%TGI) for each treatment group relative to the vehicle control. At the study's end, excise tumors for terminal PD analysis (as described in Protocol 1) to confirm target degradation.

Example Data Presentation: The preclinical data for ARV-110 provides a clear example of how to present TGI data.

Treatment GroupDose (Oral Gavage)% TGI (VCaP Xenograft)Terminal AR Degradation
VehicleN/A0%0%
ARV-1101 mg/kg QD>70%>90%[15][16]
ARV-1103 mg/kg QD70% (Enzalutamide-resistant model)[16]Significant[15]
ARV-11010 mg/kg QD60% (Enzalutamide-resistant model)[16]Significant[15]
Enzalutamide (SoC)10 mg/kg QDLess than ARV-110 in resistant models[17][19]N/A (Inhibitor)

Data synthesized from publicly available preclinical results for illustrative purposes.[15][16][17][19]

Part 4: Comparison with Alternative Degraders

The thalidomide-piperazine scaffold is not the only option for recruiting an E3 ligase. The other major class of degraders utilizes ligands for the von Hippel-Lindau (VHL) E3 ligase. When presenting your data, a comparison to a VHL-based degrader targeting the same protein can be highly compelling.

Key Comparison Points:

  • E3 Ligase Expression: CRBN and VHL have different expression patterns across tissues and tumor types. The efficacy of your degrader is dependent on the presence of its cognate E3 ligase.[3] A key validation step is to confirm CRBN expression in your chosen in vivo model.

  • Off-Target Effects: Thalidomide and its derivatives (immunomodulatory imide drugs or IMiDs) have known biological activities, including teratogenicity and effects on the immune system.[20][21][22] These must be considered and monitored. A VHL-based degrader will have a different potential off-target profile.

  • Resistance Mechanisms: Resistance can emerge through mutations in the target protein, but also through downregulation or mutation of the E3 ligase (CRBN). Comparing efficacy with a VHL-based alternative can show if resistance is specific to the E3 ligase pathway.

Trustworthiness through Controls: To validate that the observed efficacy is due to CRBN-mediated degradation, an essential control is an "epimer" or "inactive" version of your degrader. This molecule is chemically identical except for a modification to the thalidomide moiety that prevents it from binding to CRBN. This control molecule should be inactive in both PD (no degradation) and TGI studies, proving the on-target mechanism of action.[23]

Conclusion

Validating the in vivo efficacy of a thalidomide-piperazine based degrader is a multi-faceted process that requires more than a simple tumor growth inhibition study. A rigorous and compelling data package is built on a logical progression: selecting the right model for the scientific question, establishing a clear link between drug exposure and target degradation (PK/PD), and demonstrating that this degradation translates into a robust anti-tumor effect. By integrating meticulous protocols, appropriate controls, and a comparative mindset, researchers can confidently navigate the preclinical path and build a strong foundation for the clinical development of these transformative therapeutics.

References

  • ARV-110: An oral androgen receptor PROTAC degrader for prostate cancer. ASCO. [Link]

  • Benowitz, A. B., et al. (2021). Challenges and Opportunities for In Vivo PROTAC Delivery. Taylor & Francis Online. [Link]

  • Benowitz, A. B., et al. (2021). Challenges and opportunities for in vivo PROTAC delivery. ResearchGate. [Link]

  • Harling, J. D., et al. (2020). Developing Pharmacokinetic/Pharmacodynamic Relationships With PROTACs. Royal Society of Chemistry. [Link]

  • D'Andrea, A. D., et al. (2024). Preclinical Evaluation of Bavdegalutamide (ARV-110), a Novel PROteolysis TArgeting Chimera Androgen Receptor Degrader. PubMed. [Link]

  • Arvinas Presents New Preclinical Data on Oral Androgen Receptor PROTAC® ARV-110 at ASCO 2018 Genitourinary Cancers Symposium. (2018). Arvinas. [Link]

  • PROTACs in focus: Navigating the complexities of preclinical development. (2024). Drug Target Review. [Link]

  • Harling, J. D., et al. (2020). Chapter 4. Developing Pharmacokinetic/Pharmacodynamic Relationships With PROTACs. ResearchGate. [Link]

  • Mares, A., et al. (2020). Extended pharmacodynamic responses observed upon PROTAC-mediated degradation of RIPK2. Nature Communications. [Link]

  • PKPD Modeling of PROTACs. ScienceOpen. [Link]

  • Sun, X., et al. (2019). PROTAC Technology: Opportunities and Challenges. PMC. [Link]

  • Genetically Engineered Cancer Models, But Not Xenografts, Faithfully Predict Anticancer Drug Exposure in Melanoma Tumors. PMC. [Link]

  • Syngeneic Models in Cancer Research: Bridging the Gap Between In Vivo and Clinical Studies. Crown Bioscience. [Link]

  • Syngeneic vs. Xenograft Cancer Models: Overview, Key Differences, and When To Use Each. PharmaLegacy. [Link]

  • Integrated computational screen and validation of thalidomide-based PROTACs targeting SARS-CoV-2 main protease. PMC. [Link]

  • Protein degrader in vivo evaluation. Profacgen. [Link]

  • Targeted Protein Degradation: Design Considerations for PROTAC Development. eScholarship. [Link]

  • Syngeneic Tumor Mouse Models: The Pros and Cons. Crown Bioscience. [Link]

  • Improving the predictive power of xenograft and syngeneic anti-tumour studies using mice humanised for pathways of drug metabolism. PMC. [Link]

  • Thalidomide-Based PROTACs: A Viable Strategy Against Trypanosomatids?. MDPI. [Link]

  • Thalidomide-Based PROTACs: A Viable Strategy Against Trypanosomatids?. MDPI. [Link]

  • Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders. Chemical Society Reviews. [Link]

  • Emerging drug discovery strategies for targeted protein degradation. C&EN. [Link]

  • NAMs to the rescue: developmental toxicity of PROTACs. Toxys. [Link]

  • Small molecules to treat big diseases. Friedrich Miescher Institute for Biomedical Research. [Link]

  • In vivo screening and discovery of novel candidate thalidomide analogs in the zebrafish embryo and chicken embryo model systems. PMC. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Thalidomide-Piperazine (Hydrochloride)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the Product - A Commitment to Safety

In the landscape of modern drug discovery, compounds like Thalidomide-piperazine (hydrochloride) represent powerful tools for developing novel therapeutics, particularly in the realm of PROTACs and molecular glues.[1][2] However, their efficacy is intrinsically linked to their biological activity, which necessitates a profound respect for their handling and disposal. The thalidomide moiety, infamous for its teratogenic effects, and the piperazine group, a common chemical scaffold with its own hazard profile, demand a rigorous and informed approach to waste management.[3][4][5][6]

This guide moves beyond mere procedural checklists. It is designed to provide you, our fellow researchers and drug development professionals, with a deep, causal understanding of the necessary protocols. Adherence to these procedures is not just a matter of regulatory compliance; it is a fundamental aspect of our shared responsibility to protect ourselves, our colleagues, and the environment.

Part 1: Hazard Profile and Risk Assessment

Understanding the "why" is the first step to ensuring safety. Thalidomide-piperazine (hydrochloride) is not a benign substance. Its hazard profile is derived from its constituent parts and its intended biological action. The primary risks are chemical toxicity and the potent, well-documented biological effects of thalidomide analogs.

Key Hazards:

  • Acute Toxicity: The compound is classified as harmful if swallowed.[7]

  • Skin and Eye Irritation: It can cause skin and serious eye irritation.[7]

  • Respiratory Irritation: Inhalation of the dust may cause respiratory irritation.[7]

  • Reproductive Toxicity: The thalidomide component is a known human teratogen, capable of causing severe birth defects.[3][8] Any compound containing this structural alert must be handled as a potential reproductive hazard.

This combination of hazards means the compound is regulated as a hazardous substance by multiple bodies, including the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).[9][10][11]

Data Summary: Hazard Classification

Hazard CategoryGHS PictogramSignal WordHazard StatementPrecautionary Code
Acute Oral ToxicityGHS07: Harmful/IrritantWarningH302: Harmful if swallowedP301+P310
Skin IrritationGHS07: Harmful/IrritantWarningH315: Causes skin irritation-
Eye IrritationGHS07: Harmful/IrritantWarningH319: Causes serious eye irritation-
Respiratory IrritationGHS07: Harmful/IrritantWarningH335: May cause respiratory irritation-
Reproductive Toxicity*GHS08: Health HazardDangerH360: May damage fertility or the unborn childP201, P308+P313
Disposal Requirement---P501

*Note: The H360 classification is based on the known effects of the parent thalidomide compound and is a critical safety consideration.[8] The P501 precautionary statement explicitly mandates disposal as hazardous waste.[7]

Part 2: Core Disposal Protocol - A Step-by-Step Methodology

The guiding principle for disposing of Thalidomide-piperazine (hydrochloride) is that it must be treated as regulated, hazardous chemical waste . Under no circumstances should it be disposed of in the regular trash or poured down the drain.[9][12][13]

Step 1: Immediate Personal Protective Equipment (PPE) and Handling

Before beginning any work that will generate waste, ensure a safe handling environment. This is your first line of defense.

  • Engineering Controls: All handling of the solid compound or its concentrated solutions should occur within a certified chemical fume hood to prevent inhalation of dust or aerosols.[14]

  • Eye Protection: Wear chemical safety goggles or a face shield.[14]

  • Hand Protection: Use chemical-resistant gloves, such as nitrile rubber.[14]

  • Body Protection: A lab coat is mandatory. Ensure it is buttoned.[14]

Step 2: Waste Segregation and Container Selection

Proper segregation is critical to prevent accidental chemical reactions and to ensure the waste stream is handled correctly by disposal services.

  • Designate a Waste Stream: This compound must be segregated as Hazardous Chemical Waste . Consult your institution's Environmental Health & Safety (EHS) office, as it may also require designation as "Cytotoxic Waste" or "Antineoplastic Waste" due to the thalidomide component.[15][16][17]

  • Select the Correct Container:

    • Use a dedicated, leak-proof container that is chemically compatible with the compound and any solvents used.[9][12]

    • The container must have a secure, screw-top lid. It must be kept closed at all times except when adding waste.[12][18]

    • For liquid waste, use secondary containment (e.g., a plastic tub) to mitigate spills.[12]

Waste Segregation Workflow start Waste Generation (Thalidomide-piperazine (HCl)) decision_hazardous Is this a hazardous chemical? start->decision_hazardous segregate_hazardous Segregate as Hazardous Chemical Waste decision_hazardous->segregate_hazardous Yes decision_cytotoxic Institutional Policy: Requires Cytotoxic Designation? segregate_hazardous->decision_cytotoxic segregate_cytotoxic Co-designate as Cytotoxic/Antineoplastic Waste decision_cytotoxic->segregate_cytotoxic Yes select_container Select Compatible, Leak-Proof Container with Lid decision_cytotoxic->select_container No segregate_cytotoxic->select_container label_container Properly Label Container (See Step 3) select_container->label_container end_process Place in Satellite Accumulation Area label_container->end_process

Caption: Waste Segregation Decision Workflow

Step 3: Labeling and Accumulation

Clear and accurate labeling is a regulatory requirement and essential for safety.[18][19]

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste".[18]

  • Contents: List all chemical constituents by their full name (no formulas or abbreviations) and their approximate percentages.[12][18]

    • Example: "Thalidomide-piperazine (hydrochloride) (~1%), DMSO (99%)"

  • Accumulation: Store the sealed waste container in a designated and secure satellite accumulation area within the lab. This area should be away from drains and incompatible materials.[18][20]

Step 4: Disposal of Contaminated Materials and Empty Containers

Any item that comes into contact with the compound is considered contaminated and must be disposed of as hazardous waste.

  • Sharps: Needles, syringes, and other sharps contaminated with the compound must be placed in a designated sharps container for hazardous waste.[21]

  • Labware & PPE: Contaminated gloves, pipette tips, vials, and lab coats must be collected in the designated hazardous waste container.[21]

  • Empty Stock Containers: A container is not considered "empty" unless it has been thoroughly rinsed.

    • The first rinse of the container must be collected and disposed of as hazardous waste.[12]

    • For highly toxic chemicals, which includes teratogens, the first three rinses must be collected as hazardous waste.[12]

    • After triple-rinsing, deface or remove the original label and dispose of the container according to your institution's policy for rinsed chemical containers.[12]

Step 5: Arranging for Final Disposal

Final disposal must be handled by professionals.

  • Contact EHS: When your waste container is approximately 90% full, contact your institution's Environmental Health & Safety (EHS) office to schedule a pickup.[18]

  • Licensed Contractor: The EHS office will arrange for a licensed hazardous waste disposal company to transport and dispose of the material in compliance with all federal, state, and local regulations.[14][22] This typically involves incineration at a specialized facility.[15]

Part 3: Emergency Spill Management

Accidents happen. A clear, pre-defined spill response plan is crucial.

  • Evacuate and Alert: Immediately alert others in the area. If the spill is large or involves a significant amount of dust, evacuate the laboratory and contact EHS.

  • Secure the Area: Prevent access to the spill area.

  • Don PPE: Before cleanup, don appropriate PPE: double gloves, a lab coat, and safety goggles. For a large powder spill, respiratory protection may be necessary.

  • Contain and Clean:

    • Use a chemical spill kit.

    • For solids, gently cover with an absorbent pad or inert material to avoid raising dust. Carefully scoop the material into the hazardous waste container.

    • For liquids, absorb with spill pads or other absorbent material.

  • Decontaminate: Clean the spill area with a suitable solvent or detergent, and then rinse with water. All cleaning materials must be disposed of as hazardous waste.

  • Report: Report the incident to your supervisor and EHS office.

Spill Response Protocol spill Spill Occurs alert Alert Personnel Secure Area spill->alert assess Assess Spill Size alert->assess large_spill Large Spill / Powder Cloud assess->large_spill Large small_spill Small, Contained Spill assess->small_spill Small evacuate Evacuate Lab Call EHS/Emergency large_spill->evacuate don_ppe Don Appropriate PPE (Double Gloves, Goggles, Coat) small_spill->don_ppe cleanup Use Spill Kit to Contain and Absorb/Collect Material don_ppe->cleanup package_waste Place all Cleanup Materials in Hazardous Waste Container cleanup->package_waste decontaminate Decontaminate Surface Area package_waste->decontaminate report Report Incident to Supervisor and EHS decontaminate->report

Caption: Emergency Spill Response Workflow

References

  • Hazardous Chemical Waste Management Guidelines. Columbia University Environmental Health & Safety. [Link]

  • Hazardous Waste Disposal Guide - Research Areas. Dartmouth College Environmental Health and Safety. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]

  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. A-Plus Safety. [Link]

  • Hazardous Waste Disposal Guide. Northwestern University Research Safety. [Link]

  • How to Manage Chemical Waste Disposal in Academic Labs. Justrite. [Link]

  • OSHA Rules for Hazardous Chemicals. DuraLabel. [Link]

  • OSHA Hazard Communication Standard and OSHA Guidelines. Centers for Disease Control and Prevention (CDC). [Link]

  • Chemical Hazards and Toxic Substances - Overview. Occupational Safety and Health Administration (OSHA). [Link]

  • Guide to Cytotoxic Waste Compliance. Daniels Health. [Link]

  • Understanding OSHA Chemical Storage Requirements. PolyStar Containment. [Link]

  • Piperazine Compound Summary. National Center for Biotechnology Information, PubChem. [Link]

  • Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid. Carl ROTH. [Link]

  • Safety Data Sheet: Thalomid® Capsules. Celgene. [Link]

  • Hazardous Drug Handling and Disposal SOP. University of Delaware. [Link]

  • Thalidomide. Wikipedia. [Link]

  • The thalidomide disaster, lessons from the past. PubMed. [Link]

  • Thalidomide. American Chemical Society. [Link]

  • After 60 years, scientists uncover how thalidomide produced birth defects. Dana-Farber Cancer Institute. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.